![molecular formula C16H26Cl2N4O B3111765 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride CAS No. 1858256-82-2](/img/structure/B3111765.png)
1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
Overview
Description
1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride, also known as MPDL3280A, is a small molecule drug that has gained significant attention in the field of cancer research. It is a monoclonal antibody that targets programmed death-ligand 1 (PD-L1), a protein that is overexpressed in many types of cancer cells. The binding of MPDL3280A to PD-L1 blocks the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), which in turn activates the immune system to attack cancer cells.
Scientific Research Applications
Piperazine Derivatives as ACC Inhibitors
In one study, novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase (ACC1/2). These compounds, including advanced analogs like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, showed potent inhibitory activities in enzyme-assay and cell-based assays. They also exhibited reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Piperazine Analogs of Serotonin Ligands
Another research focus is the synthesis of arylpiperideines and arylpiperidines as analogs of a well-known serotonin ligand, 1-(3-chlorophenyl)piperazine. The synthesis process involved treating starting aryllithium derivatives with 1-methyl-piperdin-4-one, leading to hydroxy derivatives and subsequent compound derivations (Rádl et al., 1999).
Synthesis of Piperidine Analogs for CGRP Receptor Inhibition
(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. Research on this compound involved developing a convergent, stereoselective, and economical synthesis of its hydrochloride salt, demonstrating its synthesis on a multikilogram scale (Cann et al., 2012).
Piperazine-1-yl-1H-indazole Derivatives in Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives play a significant role in medicinal chemistry. A study synthesized a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, in a simple and efficient process. The compound and its analogs were characterized by spectral analysis, and docking studies were presented (Balaraju et al., 2019).
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O.2ClH/c1-19-8-10-20(11-9-19)16(21)14-2-3-15(18-12-14)13-4-6-17-7-5-13;;/h2-3,12-13,17H,4-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTHWAWCTPWQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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